molecular formula C11H11NO3S B8583195 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B8583195
M. Wt: 237.28 g/mol
InChI Key: MLEYEAMBTJOEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. This compound features a thiazolidinedione core substituted with a 4-methoxybenzyl group, which imparts unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methoxybenzyl chloride with thiazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinedione derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, including its effects on enzyme activity and gene expression.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes, cancer, and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By binding to PPARs, the compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Comparison: 5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14)

InChI Key

MLEYEAMBTJOEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[(4-Methoxyphenyl)methylidene]thiazolidine-2,4-dione (6.00 g, 25.5 mmol), 10% palladium on carbon (6.00 g) and a mixed solvent of tetrahydrofuran and ethanol (2:1 v/v, 300 mL) were mixed, and hydrogenation was performed at room temperature and at an initial pressure of 294 kPa. After completion of the reaction, catalyst was filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (eluate n-hexane: ethyl acetate=2:1 v/v) to obtain 5.84 g (97%) of the title compound as colorless powder.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

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